Benzeneethanol, alpha-butyl-

Descripción general

Descripción

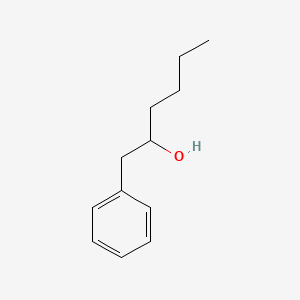

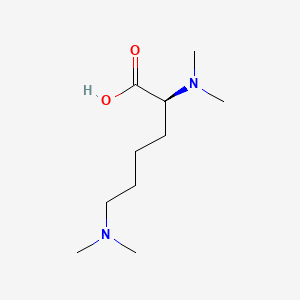

“Benzeneethanol, alpha-butyl-” is also known as "Benzenemethanol, α-propyl-" . It has a molecular formula of C10H14O and a molecular weight of 150.2176 . Other names for this compound include alpha-n-Propyl benzyl alcohol and α-Propylbenzyl alcohol .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions . For instance, the reaction of 2-naphthol, arylaldehydes, and ammonia yields aminobenzylnaphthols . This process is known as the Betti reaction . Another approach is retrosynthetic analysis, which is a method of working backwards from the target molecule to identify the starting materials needed for the synthesis .Molecular Structure Analysis

The molecular structure of “Benzeneethanol, alpha-butyl-” can be represented by the InChI string: InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The benzylic position in alkylbenzenes, such as “Benzeneethanol, alpha-butyl-”, is particularly reactive . Benzylic halides undergo the typical reactions of alkyl halides . For instance, benzylic hydrogens can form benzylic halides under radical conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzeneethanol, alpha-butyl-” include a molecular weight of 150.2176 . More detailed properties such as boiling point, melting point, and solubility were not found in the search results.Direcciones Futuras

Propiedades

IUPAC Name |

1-phenylhexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h4-8,12-13H,2-3,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYIWMCPWCFVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865251 | |

| Record name | Benzeneethanol, .alpha.-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneethanol, alpha-butyl- | |

CAS RN |

25755-72-0 | |

| Record name | 1-Phenyl-2-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25755-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, alpha-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025755720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, .alpha.-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, .alpha.-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

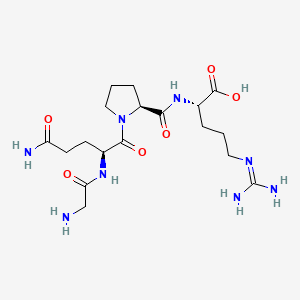

Q1: What is the role of 1-phenylhexan-2-ol in the synthesis of 1-phenyl-1-hexene?

A: 1-phenylhexan-2-ol acts as a crucial intermediate in the synthesis of 1-phenyl-1-hexene via the Peterson olefination reaction. This two-step process begins with the reaction of 2-tert-butyldiphenylsilyl-2-phenylethanal and n-butyllithium. This reaction yields the intermediate compound, (1S,2R)-1-tert-butyldiphenylsilyl-1-phenylhexan-2-ol []. Subsequent treatment of this intermediate with potassium hydride (KH) leads to the elimination of the hydroxyl group and the silyl group, ultimately yielding the desired product, Z-1-phenyl-1-hexene [].

Q2: Why is the use of a bulky silyl group, like tert-butyldiphenylsilyl, advantageous in this synthesis?

A: The research emphasizes the advantages of employing a bulky silyl group, such as tert-butyldiphenylsilyl, in this specific synthetic route []. This bulky group offers three key benefits:

- Enhanced Stability: It increases the stability of the alpha-silyl aldehyde starting material [].

- Improved Stereoselectivity: It enhances the stereoselectivity during the formation of the beta-hydroxysilane intermediate, (1S,2R)-1-tert-butyldiphenylsilyl-1-phenylhexan-2-ol [].

- Controlled Elimination: It promotes better stereocontrol during the elimination step where 1-phenylhexan-2-ol is converted to the final alkene product [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine](/img/structure/B1295070.png)